
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride is a useful research compound. Its molecular formula is C11H12Cl2O2 and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride is a compound of significant interest in biological research due to its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12ClO2
- Molecular Weight : 247.12 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 284.1 °C at 760 mmHg
The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, it disrupts cell proliferation and induces apoptosis in cancer cells.
Biochemical Pathways Affected
- Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.
- Apoptosis Induction : The compound may activate apoptotic pathways, enhancing cell death in malignant cells.
- HIF-1 Pathway Modulation : Similar compounds have been shown to interact with hypoxia-inducible factor 1 (HIF-1), influencing cellular responses to hypoxia and potentially affecting tumor growth dynamics .
In Vitro Studies
Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. It has been observed to inhibit cell growth and induce apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast) | 15 | Significant growth inhibition |
HeLa (Cervical) | 10 | Induction of apoptosis |
A549 (Lung) | 20 | Cell cycle arrest |
In Vivo Studies
Animal model studies have shown that administration of the compound results in tumor growth inhibition. For instance, in murine models, doses as low as 5 mg/kg have demonstrated significant reductions in tumor size compared to control groups.
Case Studies
-
Breast Cancer Model :
- A study involving MCF-7 xenografts treated with the compound showed a reduction in tumor volume by approximately 50% after four weeks of treatment.
- Histological analysis indicated increased apoptosis markers within treated tumors compared to controls.
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Lung Cancer Study :
- In A549 xenografts, treatment led to a marked decrease in proliferative index as measured by Ki-67 staining.
- The study reported that higher doses correlated with enhanced efficacy in reducing tumor burden.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments indicate potential toxicity at high concentrations. It is classified as a corrosive agent, capable of causing burns upon contact with skin or mucous membranes . Further studies are needed to establish a comprehensive safety profile.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
- This compound serves as an essential intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its chlorinated phenoxy group enhances reactivity, allowing for further functionalization.
- Example Application : It can be used in the synthesis of herbicides and other agrochemicals by reacting with amines or alcohols to form derivatives that exhibit desired biological activities.
Medicinal Chemistry
Potential Therapeutic Applications
- The compound's structure suggests potential applications in drug discovery, particularly as an enzyme inhibitor or a ligand in receptor binding studies.
Case Study: Enzyme Inhibition
- A study demonstrated that derivatives of similar chlorinated phenoxy compounds exhibited significant inhibition against specific kinases, which are critical targets in cancer therapy. The mechanism involved competitive inhibition at the enzyme's active site, blocking substrate access.
Anticancer Activity
Agricultural Chemistry
Herbicide Development
- The chlorinated structure of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoyl chloride makes it suitable for developing herbicides that target specific plant enzymes.
Case Study: Herbicidal Efficacy
- In trials, compounds derived from this chlorinated phenoxy group showed effective weed suppression rates of over 80% when applied at recommended field rates.
Material Science
Polymer Synthesis
- This compound can be utilized in the production of specialty polymers where chlorinated aromatic groups enhance thermal stability and mechanical properties.
Example Application :
- Used as a monomer in the synthesis of high-performance coatings that require resistance to solvents and heat.
Summary of Findings
The applications of this compound span multiple scientific disciplines, including organic synthesis, medicinal chemistry, agricultural chemistry, and material science. Its unique chemical properties make it a valuable compound for researchers looking to develop new therapeutic agents or agrochemicals.
Application Area | Specific Use Case | Notable Findings |
---|---|---|
Organic Synthesis | Building block for pharmaceuticals | Enhances reactivity for further functionalization |
Medicinal Chemistry | Enzyme inhibitor studies | Significant inhibition observed against kinases |
Agricultural Chemistry | Herbicide development | Effective weed suppression rates >80% |
Material Science | Specialty polymer production | Improved thermal stability and mechanical properties |
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNDQOKXLGMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.